molecular formula C5H11ClN2O2 B1433934 N-hydroxypyrrolidine-2-carboxamide hydrochloride CAS No. 1803560-74-8

N-hydroxypyrrolidine-2-carboxamide hydrochloride

Cat. No.: B1433934
CAS No.: 1803560-74-8
M. Wt: 166.6 g/mol
InChI Key: REFDJZFEMJGIPT-UHFFFAOYSA-N
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Description

N-Hydroxypyrrolidine-2-carboxamide hydrochloride (CAS 1803560-74-8) is a chemical building block for research and development purposes . The compound has a molecular formula of C5H11ClN2O2 and a molecular weight of 166.60 g/mol . It features both a hydroxamic acid group and a pyrrolidine ring, a structural motif common in many pharmacologically active compounds. This combination makes it a versatile intermediate for medicinal chemistry and drug discovery projects. Researchers can utilize this compound as a precursor in synthesizing more complex molecules, such as metalloproteinase inhibitors, as suggested by patent literature on related pyrrolidinecarboxylic acid derivatives . Its potential applications extend to serving as a scaffold in the design of novel bioactive agents. This product is intended for laboratory research use only and is not classified as a drug or approved for any diagnostic, therapeutic, or human use. Researchers should handle this material with standard laboratory safety precautions.

Properties

IUPAC Name

N-hydroxypyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.ClH/c8-5(7-9)4-2-1-3-6-4;/h4,6,9H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFDJZFEMJGIPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803560-74-8
Record name 2-Pyrrolidinecarboxamide, N-hydroxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803560-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with chiral pyrrolidine derivatives such as (R)- or (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine, which serve as the core scaffold for further functionalization. The use of protecting groups like tert-butoxycarbonyl (Boc) is common to protect the amine functionality during subsequent reactions.

Mitsunobu Reaction for Ester Formation and Stereochemical Inversion

One prominent method involves the Mitsunobu reaction to form esters from the hydroxyl group of the pyrrolidine ring:

  • The starting material (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine is dissolved in an organic solvent.
  • It is reacted with an acid (e.g., benzoic acid) in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD).
  • This reaction forms an ester intermediate and notably causes inversion of configuration at the 3-position chiral center, converting the (R)-isomer to the (S)-isomer.

This step is crucial for obtaining the correct stereochemistry of the target molecule.

Hydrolysis to Regenerate the Hydroxyl Group

Following ester formation, the ester bond is hydrolyzed under basic conditions:

  • Treatment with sodium hydroxide (NaOH) in aqueous or mixed solvent systems cleaves the ester.
  • This regenerates the (S)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine intermediate.

This step ensures the stereochemically pure hydroxy-pyrrolidine intermediate is obtained for further functionalization.

Functional Group Transformations and Coupling Reactions

To convert the hydroxyl group into the N-hydroxycarboxamide functionality, multi-step synthesis is employed:

  • Protection and deprotection steps using Boc groups to control amine reactivity.
  • Introduction of various amino acid residues or side chains via coupling reactions to enhance biological activity.
  • Conversion of hydroxyl to hydroxamate or carboxamide groups through acylation or condensation reactions with appropriate reagents.

For example, a series of pyrrolidine derivatives were synthesized starting from trans-4-hydroxy-L-proline by esterification, acylation, sulfonation, nucleophilic substitution, and catalytic hydrogenation, followed by condensation with amino acid residues and subsequent deprotection to yield N-hydroxypyrrolidine-2-carboxamide derivatives.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Mitsunobu esterification Triphenylphosphine, DIAD, benzoic acid Ester formation with inversion of stereochemistry
2 Ester hydrolysis NaOH, aqueous/organic solvent Regeneration of hydroxyl group, (S)-configuration
3 Protection/deprotection Boc2O, acid/base treatment Protect amine for selective reactions
4 Coupling with amino acids Peptide coupling reagents (e.g., HATU, EDC) Introduction of side chains to enhance activity
5 Conversion to hydroxamate Acylation with hydroxylamine derivatives Formation of N-hydroxypyrrolidine-2-carboxamide

Research Findings on Synthesis and Biological Activity

  • The stereochemical control achieved via the Mitsunobu reaction and hydrolysis is critical for biological activity, as the (S)-isomer shows better inhibitory effects.
  • Pyrrolidine derivatives synthesized via these methods exhibit selective inhibition of matrix metalloproteinase-2 (MMP-2), a target enzyme implicated in cancer metastasis.
  • Compounds with N-hydroxypyrrolidine-2-carboxamide moieties showed enhanced zinc-binding capability due to the hydroxamate group, increasing inhibitory potency.
  • Biological assays demonstrated that compounds prepared by these methods had IC50 ratios indicating high selectivity for MMP-2 over other metalloproteinases like aminopeptidase N (APN), confirming the efficacy of the synthetic approach.

Data Table: Selected Pyrrolidine Derivatives and MMP-2 Inhibitory Activity

Compound R1 Group R2 Side Chain IC50 (APN)/IC50 (MMP-2) Ratio Notes
9d N-hydroxylamine Isobutyl (CH(CH3)2) 279.38 High selectivity for MMP-2
9e N-hydroxylamine sec-butyl (CH2CH(CH3)2) 365.46 Highest selectivity reported
9g N-hydroxylamine 2-methylthioethyl (CH2CH2SCH3) 83.45 Good inhibitory activity
LY52 Hydroxamate Various Reference compound Positive control

Chemical Reactions Analysis

N-hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxides, while reduction can yield amines .

Scientific Research Applications

Chemistry

  • Chiral Building Block : N-hydroxypyrrolidine-2-carboxamide hydrochloride serves as a crucial chiral building block in the synthesis of complex organic molecules. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in pharmaceutical development.
  • Reactions : The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with oxidizing agents like potassium permanganate or reducing agents like sodium borohydride to yield diverse products.

Biology

  • Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its interactions with enzymes can modulate biochemical processes, making it a valuable tool in biochemistry.
  • Biochemical Probes : this compound is utilized as a biochemical probe for studying enzyme mechanisms and protein interactions. Its selective binding properties enhance its efficacy in various biological assays.

Medicine

  • Therapeutic Potential : Research indicates that this compound may possess therapeutic properties, including anti-inflammatory and anticancer activities. Preliminary studies have shown its potential to induce cytotoxic effects in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer).
  • Antiviral Activity : The compound has demonstrated antiviral properties against influenza viruses, showing significant inhibition rates while maintaining low cytotoxicity.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits growth of influenza viruses with low cytotoxicity
AnticancerInduces cytotoxicity in A549 and MCF-7 cell lines
Enzyme InteractionModulates enzyme activity affecting metabolic pathways

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of pyrrolidine derivatives, this compound was tested against H5N1 virus strains. Results indicated significant inhibition rates alongside minimal cytotoxic effects, highlighting its potential as a therapeutic agent in viral infections.

Case Study 2: Cancer Cell Line Studies

Another study explored the anticancer potential of this compound by assessing its effects on various cancer cell lines. The compound demonstrated IC50 values ranging from 0.69 mM to 22 mM across different cell types, suggesting its effectiveness as an anticancer agent.

Mechanism of Action

The mechanism of action of N-hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrrolidine and Pyridine Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight Appearance Safety Profile Key Applications
N-Hydroxypyrrolidine-2-carboxamide HCl C₅H₁₀ClN₂O₂ 164.5 (inferred) Not reported Likely requires standard lab precautions Research (e.g., HDAC inhibition)
N-Methylpyrrolidine-2-carboxamide HCl C₆H₁₃ClN₂O 164.63 White crystalline Standard handling; no specific hazards Lab reagent, intermediates
N,N-Dimethyl-2-pyrrolidinecarboxamide HCl C₇H₁₅ClN₂O 178.66 Not reported Less toxic; avoid strong oxidants Chemical synthesis
2-(Methoxymethyl)-N-methylpyrrolidine-2-carboxamide HCl C₈H₁₇ClN₂O₂ 208.69 Powder H302 (harmful if swallowed), H315/H319 (skin/eye irritation) Pharmaceutical research
4-Chloro-N-methylpyridine-2-carboxamide HCl C₇H₈Cl₂N₂O 207.06 Not reported Safety data not available Synthetic intermediate
N-Allyl-2-pyrrolidinecarboxamide HCl C₈H₁₅ClN₂O 190.67 Not reported No specific hazards reported Medicinal chemistry

Structural and Functional Differences

  • N-Hydroxy Group vs. N-Alkyl Groups: The N-hydroxy substituent in the target compound distinguishes it from N-methyl, N,N-dimethyl, and N-allyl analogs.
  • Pyridine vs. Pyrrolidine Scaffolds : Compounds like 4-chloro-N-methylpyridine-2-carboxamide HCl replace the pyrrolidine ring with a pyridine ring, altering electronic properties and bioavailability.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally exhibit improved water solubility compared to free bases. For example, N-methylpyrrolidine-2-carboxamide HCl is likely soluble in polar solvents .
  • Stability : The N-hydroxy derivative may exhibit reduced stability under acidic or oxidative conditions due to the reactive hydroxamic acid group.

Biological Activity

N-hydroxypyrrolidine-2-carboxamide hydrochloride, also known as (S)-N-hydroxypyrrolidine-2-carboxamide, is a chiral compound with significant implications in medicinal chemistry due to its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and a carboxamide functional group, contributing to its reactivity and biological interactions. Its molecular formula is C5H10ClN2O2, with a molecular weight of approximately 166.60 g/mol. The stereochemistry of this compound is crucial for its interactions with biological targets, particularly due to the presence of a chiral center at the second carbon of the pyrrolidine ring .

The mechanism of action of this compound involves its ability to bind selectively to various enzymes and receptors. This binding can alter enzyme activity and influence metabolic pathways, leading to various biological effects. The compound has been investigated for its role as a biochemical probe in studying enzyme mechanisms and protein interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : The compound has shown potential antiviral properties, particularly against influenza viruses. Studies have demonstrated that derivatives of pyrrolidine compounds can inhibit viral growth while exhibiting low cytotoxicity .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have indicated that it can induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic processes. Its interactions with enzymes can lead to modulation of biochemical pathways, showing promise in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits growth of influenza viruses with low cytotoxicity
AnticancerInduces cytotoxicity in A549 and MCF-7 cell lines
Enzyme InteractionModulates enzyme activity affecting metabolic pathways

Case Study: Antiviral Efficacy

In a study examining the antiviral efficacy of pyrrolidine derivatives, this compound was tested against H5N1 virus strains. The results indicated significant inhibition rates alongside minimal cytotoxic effects, highlighting its potential as a therapeutic agent in viral infections .

Case Study: Cancer Cell Line Studies

Another study explored the anticancer potential of this compound by assessing its effects on various cancer cell lines. The compound demonstrated IC50 values ranging from 0.69 mM to 22 mM across different cell types, suggesting its effectiveness as an anticancer agent .

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
N-HydroxyphthalimideC8H7NO3165.15 g/molUsed as a catalyst in organic synthesis
N-HydroxyacetamideC4H9NO2103.12 g/molStudied for enzyme inhibition
N-Hydroxypyrrolidine-2-carboxamideC5H10ClN2O2166.60 g/molChiral compound with significant biological activity

Q & A

Q. What mechanistic insights explain the degradation pathways of this compound under accelerated stability testing?

  • Methodological Answer : Under thermal stress (40–60°C), the compound undergoes hydrolysis at the amide bond, forming pyrrolidine-2-carboxylic acid and hydroxylamine derivatives. Oxidative degradation (e.g., via peroxide exposure) generates N-oxide by-products. Kinetic modeling (e.g., zero-order or Higuchi models) can quantify degradation rates, while Arrhenius plots predict shelf-life under standard storage conditions .

Q. How can computational modeling aid in predicting the solubility and bioavailability of this compound?

  • Methodological Answer : Molecular dynamics simulations (e.g., using Schrödinger’s Desmond) can predict solubility in aqueous and lipid phases. Density functional theory (DFT) calculations assess hydrogen-bonding potential with biological targets. Pair these with experimental data (e.g., logP values from shake-flask assays) to refine predictive models for intestinal absorption and blood-brain barrier permeability .

Q. What formulation strategies mitigate hygroscopicity and enhance the stability of this compound in solid dosage forms?

  • Methodological Answer : Co-processing with excipients like microcrystalline cellulose or silica nanoparticles reduces moisture uptake. Lyophilization or spray drying can produce amorphous solid dispersions with improved thermal stability. Accelerated stability studies (40°C/75% RH) combined with X-ray photoelectron spectroscopy (XPS) monitor surface morphology changes .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxypyrrolidine-2-carboxamide hydrochloride
Reactant of Route 2
N-hydroxypyrrolidine-2-carboxamide hydrochloride

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